2,3-dimethyl-1H-indole-5-carbonitrile
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Overview
Description
2,3-Dimethyl-1H-indole-5-carbonitrile is a heterocyclic aromatic organic compound. It belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant target for chemical research and development.
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have shown anticancer properties against various cancer cell lines such as MCF10A, Calu1, HCT116, Panc1, ACHN, and H460 .
Result of Action
For instance, some indole derivatives have shown cytotoxic properties, indicating their potential use in cancer treatment .
Biochemical Analysis
Biochemical Properties
2,3-Dimethyl-1H-indole-5-carbonitrile, like other indole derivatives, has been found to possess various biological activities
Cellular Effects
Some indole derivatives have been found to exhibit anticancer properties against various cancer cell lines . It is possible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-1H-indole-5-carbonitrile can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . Another method includes the cyclization of appropriate precursors under specific conditions to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole ring or the nitrile group, leading to a variety of products.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction can produce various amines and substituted indoles .
Scientific Research Applications
2,3-Dimethyl-1H-indole-5-carbonitrile has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-1H-indole: Lacks the nitrile group but shares the indole core structure.
5-Fluoro-2,3-dimethyl-1H-indole: Contains a fluorine atom at the 5-position, altering its chemical and biological properties.
1H-Indole-5-carbonitrile: Similar structure but without the methyl groups at the 2 and 3 positions.
Uniqueness
2,3-Dimethyl-1H-indole-5-carbonitrile is unique due to the presence of both methyl groups and the nitrile group, which influence its reactivity and biological activity. These structural features make it a valuable compound for various applications and distinguish it from other indole derivatives .
Properties
IUPAC Name |
2,3-dimethyl-1H-indole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11/h3-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQQEXCJSLDJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36798-23-9 |
Source
|
Record name | 2,3-dimethyl-1H-indole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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